Cytidine-15N3
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Overview
Description
Cytidine-15N3, also known as Cytosine β-D-riboside-15N3, is a stable isotope-labeled compound. It is a pyrimidine nucleoside and acts as a component of ribonucleic acid (RNA). This compound is a precursor of uridine and plays a crucial role in various biological processes, including neuronal-glial glutamate cycling, cerebral phospholipid metabolism, catecholamine synthesis, and mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cytidine-15N3 involves the incorporation of nitrogen-15 into the cytidine molecule. One common method includes the silanization protection of cytosine using tert-butyl dimethyl chloro silane, followed by reaction with tetra-o-acetyl-d-ribose . Another method involves the use of polyethylene glycol (PEG) support for the preparation of cytidine-containing nucleotides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using stable isotope-labeled precursors. The process includes multiple steps of protection, reaction, and deprotection to ensure the incorporation of nitrogen-15 into the cytidine molecule. The final product is purified using chromatography techniques to achieve high purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Cytidine-15N3 undergoes various chemical reactions, including:
Oxidation: Cytidine can be oxidized to form uridine.
Reduction: Reduction reactions can modify the nucleobase structure.
Substitution: Substitution reactions can occur at the nucleobase or ribose moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogenated compounds. Reaction conditions vary depending on the desired product and include temperature control, pH adjustment, and the use of catalysts.
Major Products Formed
The major products formed from these reactions include uridine, modified cytidine derivatives, and various substituted nucleosides. These products are often used in further biochemical and pharmacological studies.
Scientific Research Applications
Cytidine-15N3 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled precursor in nucleic acid research and synthesis.
Biology: Plays a role in studying RNA metabolism and function, as well as in tracing metabolic pathways.
Medicine: Used in the development of nucleoside analogs for therapeutic purposes, including antiviral and anticancer drugs.
Industry: Employed in the production of stable isotope-labeled compounds for research and diagnostic applications
Mechanism of Action
Cytidine-15N3 exerts its effects by incorporating into RNA and participating in various biochemical pathways. It controls neuronal-glial glutamate cycling, affecting cerebral phospholipid metabolism, catecholamine synthesis, and mitochondrial function . The molecular targets include enzymes involved in RNA synthesis and metabolism, such as uridine-cytidine kinase .
Comparison with Similar Compounds
Similar Compounds
Cytidine-13C9: Another stable isotope-labeled cytidine with carbon-13 incorporation.
Cytidine-d13: Deuterium-labeled cytidine used in metabolic studies.
Cytidine-15N3 5′-monophosphate disodium salt: A phosphorylated form of this compound used in biochemical research .
Uniqueness
This compound is unique due to its nitrogen-15 labeling, which allows for specific tracing and quantification in metabolic studies. Its incorporation into RNA makes it a valuable tool for studying RNA dynamics and function, distinguishing it from other labeled nucleosides.
Properties
Molecular Formula |
C9H13N3O5 |
---|---|
Molecular Weight |
246.20 g/mol |
IUPAC Name |
4-(15N)azanyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i10+1,11+1,12+1 |
InChI Key |
UHDGCWIWMRVCDJ-QKMQQQAESA-N |
Isomeric SMILES |
C1=C[15N](C(=O)[15N]=C1[15NH2])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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